molecular formula C15H21NO2 B1500749 3-(3-(Hydroxymethyl)piperidin-1-yl)-1-phenylpropan-1-one CAS No. 1146080-19-4

3-(3-(Hydroxymethyl)piperidin-1-yl)-1-phenylpropan-1-one

Cat. No.: B1500749
CAS No.: 1146080-19-4
M. Wt: 247.33 g/mol
InChI Key: XWPDSOSNNQNOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Hydroxymethyl)piperidin-1-yl)-1-phenylpropan-1-one is a compound that features a piperidine ring, a phenyl group, and a hydroxymethyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including 3-(3-(Hydroxymethyl)piperidin-1-yl)-1-phenylpropan-1-one, often involves the formation of the piperidine ring through cyclization reactions. One common method is the hydrogenation of pyridine derivatives . The reaction conditions typically involve the use of catalysts such as palladium or platinum under hydrogen gas.

Industrial Production Methods

Industrial production of piperidine derivatives can involve large-scale enantioselective reductions. For example, the reduction of 2,3-disubstituted indenopyridine is performed using specific catalysts to produce biologically active substances .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Hydroxymethyl)piperidin-1-yl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as sodium borohydride . Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

3-(3-(Hydroxymethyl)piperidin-1-yl)-1-phenylpropan-1-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Hydroxymethyl)piperidin-1-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cortisol metabolism, thereby affecting cortisol levels in the body . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Hydroxymethyl)piperidin-1-yl)-1-phenylpropan-1-one is unique due to its combination of a piperidine ring, phenyl group, and hydroxymethyl group

Properties

IUPAC Name

3-[3-(hydroxymethyl)piperidin-1-yl]-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-12-13-5-4-9-16(11-13)10-8-15(18)14-6-2-1-3-7-14/h1-3,6-7,13,17H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPDSOSNNQNOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC(=O)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671353
Record name 3-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-19-4
Record name 1-Propanone, 3-[3-(hydroxymethyl)-1-piperidinyl]-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146080-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(Hydroxymethyl)piperidin-1-yl)-1-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3-(Hydroxymethyl)piperidin-1-yl)-1-phenylpropan-1-one
Reactant of Route 3
Reactant of Route 3
3-(3-(Hydroxymethyl)piperidin-1-yl)-1-phenylpropan-1-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(3-(Hydroxymethyl)piperidin-1-yl)-1-phenylpropan-1-one
Reactant of Route 5
Reactant of Route 5
3-(3-(Hydroxymethyl)piperidin-1-yl)-1-phenylpropan-1-one
Reactant of Route 6
3-(3-(Hydroxymethyl)piperidin-1-yl)-1-phenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.